molecular formula C11H20ClN3 B12230627 1-cyclopentyl-N-propylpyrazol-4-amine;hydrochloride

1-cyclopentyl-N-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12230627
M. Wt: 229.75 g/mol
InChI Key: IMTHRODTNUBAOV-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-propylpyrazol-4-amine;hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-propylpyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with propyl bromide to introduce the propyl group. The final step involves the cyclization with a suitable reagent to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-propylpyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-cyclopentyl-N-propylpyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as luminescent materials or catalysts.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-propylpyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-N-methylpyrazol-4-amine
  • 1-cyclopentyl-N-ethylpyrazol-4-amine
  • 1-cyclopentyl-N-butylpyrazol-4-amine

Comparison

1-cyclopentyl-N-propylpyrazol-4-amine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group may confer different steric and electronic properties, affecting its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C11H20ClN3

Molecular Weight

229.75 g/mol

IUPAC Name

1-cyclopentyl-N-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H19N3.ClH/c1-2-7-12-10-8-13-14(9-10)11-5-3-4-6-11;/h8-9,11-12H,2-7H2,1H3;1H

InChI Key

IMTHRODTNUBAOV-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1)C2CCCC2.Cl

Origin of Product

United States

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